Methyl 2-amino-6-nitrobenzoate
Overview
Description
“Methyl 2-amino-6-nitrobenzoate” is a chemical compound with the CAS Number: 57113-89-0 . It has a molecular weight of 196.16 and its IUPAC name is "this compound" . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H8N2O4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,9H2,1H3
. This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . The compound’s molecular weight is 196.16 .Scientific Research Applications
Synthesis and Chemical Education
The synthesis of compounds closely related to Methyl 2-amino-6-nitrobenzoate is often used as an experiment in introductory organic chemistry courses. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, which is similar in structure, is performed via Fischer esterification. This synthesis serves as an educational tool to demonstrate simple reaction mechanisms and purification techniques like liquid-liquid extraction, monitored by a color change. The compounds are characterized using NMR spectroscopy and thin-layer chromatography (Kam, Levonis, & Schweiker, 2020).
Pharmaceutical Synthesis
Antileishmanial Activity
Compounds structurally related to this compound have been studied for their potential in treating leishmaniasis. The presence of a nitro group in these compounds appears to be crucial for their biological activity, and some derivatives have shown comparable activity to conventional drugs, highlighting their potential as alternative treatments for leishmaniasis (Dias et al., 2015).
Antibacterial Properties
Derivatives of this compound, such as zinc complexes of Schiff bases synthesized from it, have been investigated for their antibacterial properties. These compounds have shown effectiveness against various pathogenic bacterial strains, suggesting their potential use in antibacterial applications (Chohan, Scozzafava, & Supuran, 2003).
Structural Analysis and Crystallization
This compound derivatives also play a role in structural chemistry. For instance, their crystallization and hydrogen-bonding patterns have been analyzed to understand their structural properties better, which is valuable in the design of new materials and compounds (Portilla et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
This compound might be used in laboratory settings for the synthesis of other substances
Mode of Action
Nitro compounds, which Methyl 2-amino-6-nitrobenzoate is a part of, are known to undergo various chemical reactions . .
Biochemical Pathways
Nitro compounds can participate in various chemical reactions, but the downstream effects of these reactions are dependent on the specific targets and biological context .
Result of Action
As a nitro compound, it may participate in various chemical reactions
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
Properties
IUPAC Name |
methyl 2-amino-6-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPMHGVGDWXWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344393 | |
Record name | Methyl 2-amino-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57113-89-0 | |
Record name | Methyl 2-amino-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-amino-6-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl 2-amino-6-nitrobenzoate in the synthesis of 8-nitronoracronycine?
A: this compound serves as a crucial starting material in the synthesis of 8-nitronoracronycine []. It undergoes a fusion reaction with phloroglucinol to yield 1,3-dihydroxy-8-nitro-9(10H)-acridinone, which is then further modified to obtain the final product, 8-nitronoracronycine [].
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